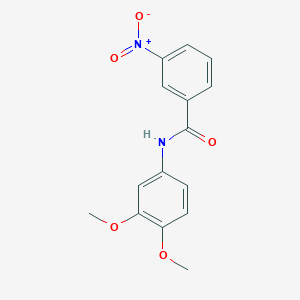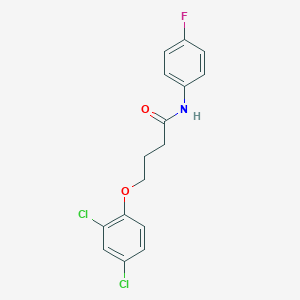
N-(3,4-dimethoxyphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a structure containing a benzene ring conjugated to a propanoic acid are known as phenylpropanoic acids . They have been studied for their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative . For instance, the reaction of 3,4-dimethoxyphenylethylamine with thiocarbamide in the presence of morpholine yields a thiourea derivative .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like vibrational spectra analysis, natural bond orbital (NBO) analysis, and HOMO-LUMO analysis . These techniques provide insights into the bonding, interactions among bonds, and electron delocalization in the molecule .Chemical Reactions Analysis
The reaction mechanism of similar compounds often involves radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various computational methods . These properties include molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, and complexity .Scientific Research Applications
Electrophysiological Effects in Cardiac Research :
- N-(3,4-dimethoxyphenyl)-3-nitrobenzamide has been studied for its effects on cardiac electrophysiology. It has been shown to prolong action potential duration in cardiac tissues, which is a key parameter in understanding cardiac arrhythmias and potential antiarrhythmic drugs (Bril et al., 1995).
Antioxidant and Enzyme Inhibition Activities :
- Research has explored the synthesis of derivatives of this compound and their antioxidant activities. Some derivatives have shown potent antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in conditions like Alzheimer's disease (Artunç et al., 2020).
Antibacterial Activities :
- This compound and its metal complexes have been synthesized and evaluated for their antibacterial properties. These compounds have shown significant efficacy against various bacterial strains, indicating potential applications in developing new antibacterial agents (Saeed et al., 2010).
Crystal Engineering and Molecular Interactions :
- The compound has been used in studies related to crystal engineering, exploring its interactions with other molecular structures. This research is fundamental in understanding the formation of complex molecular assemblies and has implications in material science (Saha et al., 2005).
Synthesis of Heterocyclic Compounds :
- This compound has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility as a starting material in organic synthesis. This research contributes to the development of new pharmaceuticals and organic materials (Szabo et al., 1992).
Anticonvulsant Activity :
- Studies have been conducted to synthesize derivatives of this compound and evaluate their anticonvulsant activities. This research is crucial for the development of new treatments for epilepsy and seizure disorders (Bailleux et al., 1995).
Chemotherapeutic Potential :
- The compound has been investigated for its potential in cancer treatment. Studies have focused on its metabolic reduction and cell death induction in tumor cells, highlighting its potential as a chemotherapeutic agent (Mendeleyev et al., 1995).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It has been suggested that similar compounds may interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, protein activity, and cellular morphology .
Action Environment
The action, efficacy, and stability of N-(3,4-dimethoxyphenyl)-3-nitrobenzamide can be influenced by various environmental factors, including temperature, pH, and the presence of other molecules . For instance, it has been shown to inhibit the corrosion of mild steel in acidic environments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-7-6-11(9-14(13)22-2)16-15(18)10-4-3-5-12(8-10)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJSRIZTXFOCQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[3-(cyclopentylmethyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetate](/img/structure/B401437.png)

![2-(butylsulfanyl)-3-cyclopentyl-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1'-cyclohexane)](/img/structure/B401442.png)
![5-(2-Bromophenyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401443.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B401446.png)
![2-(ethylsulfanyl)-3-cyclopentyl-5,6-dihydro-4(3H)-oxospiro(benzo[h]quinazoline-5,1'-cyclohexane)](/img/structure/B401447.png)
![5-(4-Ethylphenyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401448.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-hexylphenyl)-1,2,4-oxadiazole](/img/structure/B401449.png)
![5-(4-Butylcyclohexyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401450.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-pentylphenyl)-1,2,4-oxadiazole](/img/structure/B401452.png)
![5-Butyl-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401453.png)
![5-(4-Butoxyphenyl)-3-[4'-(hexyloxy)biphenyl-4-yl]-1,2,4-oxadiazole](/img/structure/B401456.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B401457.png)
![3-[4'-(Hexyloxy)biphenyl-4-yl]-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B401460.png)